molecular formula C14H21NO2 B1301253 4-(3-(o-Tolyloxy)propyl)morpholine CAS No. 5316-00-7

4-(3-(o-Tolyloxy)propyl)morpholine

Cat. No.: B1301253
CAS No.: 5316-00-7
M. Wt: 235.32 g/mol
InChI Key: JKQRNBQVDKMEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(o-Tolyloxy)propyl)morpholine is an organic compound with the molecular formula C14H21NO2. It is a morpholine derivative, where the morpholine ring is substituted with a 3-(2-methylphenoxy)propyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(o-Tolyloxy)propyl)morpholine typically involves the reaction of morpholine with 3-(2-methylphenoxy)propyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-(o-Tolyloxy)propyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .

Scientific Research Applications

4-(3-(o-Tolyloxy)propyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(o-Tolyloxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(o-Tolyloxy)propyl)morpholine is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for research and development in various fields, including pharmaceuticals and agrochemicals .

Properties

CAS No.

5316-00-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-[3-(2-methylphenoxy)propyl]morpholine

InChI

InChI=1S/C14H21NO2/c1-13-5-2-3-6-14(13)17-10-4-7-15-8-11-16-12-9-15/h2-3,5-6H,4,7-12H2,1H3

InChI Key

JKQRNBQVDKMEEE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCCN2CCOCC2

Canonical SMILES

CC1=CC=CC=C1OCCCN2CCOCC2

solubility

31.3 [ug/mL]

Origin of Product

United States

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